3-(2-Ethylphenyl)thiolan-3-ol
CAS No.:
Cat. No.: VC13642672
Molecular Formula: C12H16OS
Molecular Weight: 208.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16OS |
|---|---|
| Molecular Weight | 208.32 g/mol |
| IUPAC Name | 3-(2-ethylphenyl)thiolan-3-ol |
| Standard InChI | InChI=1S/C12H16OS/c1-2-10-5-3-4-6-11(10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 |
| Standard InChI Key | HJOKWPGOBRTUBW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1C2(CCSC2)O |
| Canonical SMILES | CCC1=CC=CC=C1C2(CCSC2)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 3-(2-Ethylphenyl)thiolan-3-ol combines a thiolane ring with a hydroxyl group and an ethyl-substituted phenyl group. The thiolane ring introduces sulfur into the cyclic structure, influencing electronic properties and reactivity, while the ethylphenyl group contributes steric bulk and hydrophobic interactions. Key structural parameters include:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.32 g/mol |
| IUPAC Name | 3-(2-Ethylphenyl)thiolan-3-ol |
| InChI Key | HJOKWPGOBRTUBW-UHFFFAOYNA-N |
| Canonical SMILES | CCC1=CC=CC=C1C2(CCSC2)O |
The hydroxyl group at the 3-position of the thiolane ring enables hydrogen bonding, while the ethylphenyl group enhances lipophilicity. This combination suggests potential solubility in organic solvents and limited aqueous solubility, though experimental data are sparse .
Synthetic Routes and Optimization
Industrial-Scale Considerations
Industrial synthesis would prioritize yield and purity through optimized reaction conditions:
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Temperature: Moderate temperatures (25–60°C) to balance reaction rate and side-product formation.
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Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
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Catalysis: Acid or base catalysts to accelerate substitution or oxidation steps.
Reported yields for similar compounds range from 65–90% , suggesting that analogous efficiencies might be achievable for 3-(2-Ethylphenyl)thiolan-3-ol.
Physicochemical Properties and Analytical Characterization
Spectral Data
Advanced spectroscopic techniques confirm the compound’s structure:
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NMR Spectroscopy: NMR would show signals for the ethyl group (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 6.8–7.4 ppm), and hydroxyl proton (δ 2.5–3.5 ppm, broad).
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FTIR: Peaks at ~3400 cm (O–H stretch), 2900 cm (C–H aliphatic), and 1050 cm (C–S stretch).
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Mass Spectrometry: Molecular ion peak at 208.32 (M) with fragmentation patterns indicative of thiolane ring cleavage.
Thermal Stability
While specific data are unavailable, the thiolane ring’s inherent stability (decomposition >200°C in analogous compounds ) suggests moderate thermal resistance. The hydroxyl group may lower stability due to potential dehydration at elevated temperatures.
Challenges and Future Directions
Synthesis Limitations
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Selectivity: Avoiding di-substitution or ring-opening byproducts during hydroxylation.
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Scalability: Transitioning from lab-scale to industrial production while maintaining cost-efficiency .
Research Gaps
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Biological Activity: No published data on toxicity, pharmacokinetics, or target interactions.
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Solubility and Stability: Empirical studies needed to assess environmental and storage conditions .
Alternative Derivatives
Exploring positional isomers (e.g., 3-(4-ethylphenyl)thiolan-3-ol) or varying alkyl chain lengths could optimize properties for specific applications, mirroring strategies used in thienothiophene synthesis .
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